molecular formula C19H19N3 B162535 Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- CAS No. 125988-97-8

Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-

Cat. No. B162535
M. Wt: 289.4 g/mol
InChI Key: XXPDMUZOMLZQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound belongs to the class of quinoline derivatives and has been extensively studied for its potential in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism Of Action

The mechanism of action of Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- is not fully understood. However, it is believed to act through various mechanisms, including inhibition of enzymes, modulation of signal transduction pathways, and interaction with cellular receptors.

Biochemical And Physiological Effects

Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit bacterial and viral growth, reduce inflammation, and improve cognitive function in animal models of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- in lab experiments is its diverse range of biological activities. This compound has been shown to exhibit potent activity against various disease targets, making it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research and development of Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-. One potential direction is the investigation of its potential in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for drug development. Finally, the exploration of new synthetic methods for the preparation of this compound could lead to the development of more efficient and cost-effective routes for its production.

Synthesis Methods

The synthesis of Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- can be achieved through several methods. One of the most common methods involves the condensation reaction between an o-phenylenediamine and a ketone or aldehyde in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction leads to the formation of the desired quinoxaline derivative.

Scientific Research Applications

Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl- has been extensively studied for its potential in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Additionally, this compound has been investigated for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

125988-97-8

Product Name

Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-

Molecular Formula

C19H19N3

Molecular Weight

289.4 g/mol

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-3-methylquinoxaline

InChI

InChI=1S/C19H19N3/c1-14-18(21-17-10-4-3-9-16(17)20-14)13-22-12-6-8-15-7-2-5-11-19(15)22/h2-5,7,9-11H,6,8,12-13H2,1H3

InChI Key

XXPDMUZOMLZQPV-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N=C1CN3CCCC4=CC=CC=C43

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CN3CCCC4=CC=CC=C43

synonyms

QUINOXALINE, 2-[(3,4-DIHYDRO-1(2H)-QUINOLINYL)METHYL]-3-METHYL-

Origin of Product

United States

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